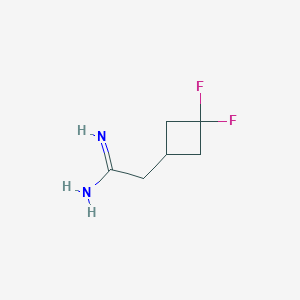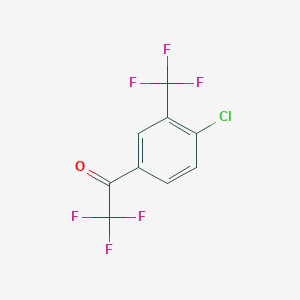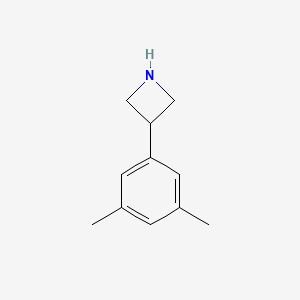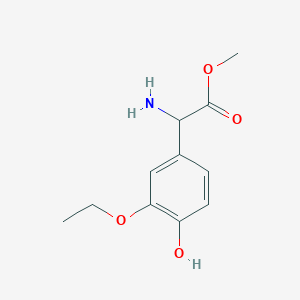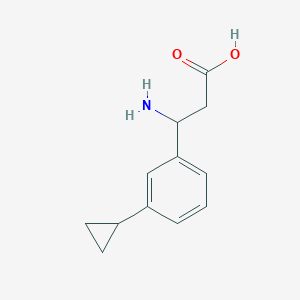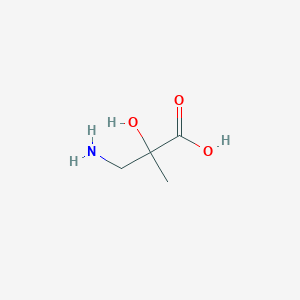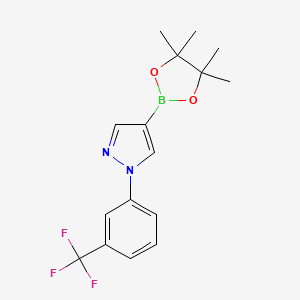
(S)-1-(3-Bromothiophen-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-Bromothiophen-2-yl)ethan-1-amine is a chiral amine compound featuring a bromine-substituted thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromothiophen-2-yl)ethan-1-amine typically involves the bromination of thiophene followed by amination. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated thiophene is then subjected to a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, under suitable conditions (e.g., elevated temperature, solvent).
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(3-Bromothiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide (NaOH), Grignard reagents, or organolithium compounds.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(3-Bromothiophen-2-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of (S)-1-(3-Bromothiophen-2-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary but often include binding to active sites, inhibition of enzyme activity, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(3-Chlorothiophen-2-yl)ethan-1-amine: Similar structure with a chlorine substituent instead of bromine.
(S)-1-(3-Fluorothiophen-2-yl)ethan-1-amine: Fluorine substituent instead of bromine.
(S)-1-(3-Methylthiophen-2-yl)ethan-1-amine: Methyl group instead of bromine.
Uniqueness
(S)-1-(3-Bromothiophen-2-yl)ethan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties. Bromine’s larger atomic size and higher electronegativity compared to chlorine or fluorine can lead to different interaction profiles and reaction pathways.
Eigenschaften
Molekularformel |
C6H8BrNS |
|---|---|
Molekulargewicht |
206.11 g/mol |
IUPAC-Name |
(1S)-1-(3-bromothiophen-2-yl)ethanamine |
InChI |
InChI=1S/C6H8BrNS/c1-4(8)6-5(7)2-3-9-6/h2-4H,8H2,1H3/t4-/m0/s1 |
InChI-Schlüssel |
ZWKSAVZOEYLRAF-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=CS1)Br)N |
Kanonische SMILES |
CC(C1=C(C=CS1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





